An In-depth Technical Guide to the Synthesis and Characterization of Tetrafluoro-1,4-benzoquinone
An In-depth Technical Guide to the Synthesis and Characterization of Tetrafluoro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetrafluoro-1,4-benzoquinone (fluoranil). It includes detailed experimental protocols for key synthesis and purification methods, along with a thorough compilation of its physicochemical and spectral properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.
Introduction
Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fully fluorinated derivative of 1,4-benzoquinone. The presence of four highly electronegative fluorine atoms significantly influences its chemical and physical properties, rendering it a potent oxidizing agent and a versatile building block in organic synthesis.[1][2] Its unique electronic characteristics make it a subject of interest in materials science, particularly in the development of charge-transfer complexes and functional polymers.[3] Furthermore, the electrophilic nature of the quinone ring suggests potential applications in the design of biologically active molecules.[4]
Synthesis of Tetrafluoro-1,4-benzoquinone
Several synthetic routes to tetrafluoro-1,4-benzoquinone have been reported. The most common methods involve the fluorination of a suitable precursor, such as chloranil (B122849), or the oxidative functionalization of a polyfluorinated aromatic compound.
Synthesis from Chloranil and Potassium Fluoride (B91410)
A widely utilized method for the preparation of tetrafluoro-1,4-benzoquinone involves the high-temperature reaction of tetrachloro-1,4-benzoquinone (chloranil) with potassium fluoride.[5][6] The reaction proceeds through a halogen exchange (Halex) process.
Experimental Protocol:
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Preparation: Anhydrous potassium fluoride is thoroughly dried and packed into a reaction tube. The entire apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen).
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Reaction: Vaporous chloranil is passed over the heated potassium fluoride. The reaction is typically conducted at temperatures ranging from 175 to 350 °C, with an optimal range of 200 to 330 °C.[5][6]
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Isolation of Crude Product: The reaction product, a mixture containing tetrafluoro-1,4-benzoquinone and partially fluorinated intermediates, is collected from the reaction stream.
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Purification via Reduction and Re-oxidation:
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The crude product is first reduced to the corresponding hydroquinones. This can be achieved catalytically using hydrogen gas with a platinum dioxide catalyst in a solvent like benzene.[5]
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The resulting tetrafluorohydroquinone (B1294475) is then separated from the chlorinated and partially fluorinated hydroquinones by distillation, for example, with toluene (B28343) vapor.[5] Tetrafluorohydroquinone has a melting point of 167 °C.[5]
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Finally, the purified tetrafluorohydroquinone is re-oxidized to tetrafluoro-1,4-benzoquinone using a suitable oxidizing agent, such as lead tetraacetate.[5]
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Anodic Oxidation of Hexafluorobenzene (B1203771)
An alternative approach involves the electrochemical oxidation of hexafluorobenzene.[5] This method offers a potentially more direct route to the target molecule.
Experimental Protocol:
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Electrochemical Cell Setup: A divided electrochemical cell is used, equipped with a platinum plate anode and a carbon rod cathode.[5]
-
Electrolyte Solution: The electrolysis is carried out in a mixed solvent system, typically trifluoroacetic acid and dichloromethane, containing a supporting electrolyte.[5]
-
Electrolysis: A constant current or potential is applied to the cell, leading to the oxidation of hexafluorobenzene at the anode.
-
Work-up and Isolation: After the electrolysis is complete, the reaction mixture is worked up to isolate the tetrafluoro-1,4-benzoquinone. This may involve solvent extraction and purification by chromatography or sublimation.
Purification
The primary method for obtaining high-purity tetrafluoro-1,4-benzoquinone is sublimation.[6]
Experimental Protocol for Sublimation:
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The crude tetrafluoro-1,4-benzoquinone is placed in a sublimation apparatus.
-
The apparatus is evacuated to a reduced pressure.
-
The bottom of the apparatus is gently heated, causing the tetrafluoro-1,4-benzoquinone to sublime.
-
The purified product is collected as crystals on a cold finger or the cooler upper surfaces of the apparatus.
Characterization Data
A comprehensive understanding of the structure and properties of tetrafluoro-1,4-benzoquinone is derived from various analytical techniques. The following tables summarize the key characterization data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆F₄O₂ | [7] |
| Molecular Weight | 180.06 g/mol | [7] |
| Appearance | Pale yellow to brown powder or crystals | [2] |
| Melting Point | 183-186 °C (sublimes) | |
| Boiling Point | 133.1 °C at 760 mmHg | [8] |
| CAS Number | 527-21-9 | [7] |
Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz | Reference |
| ¹⁹F | CDCl₃ | Not explicitly stated in search results | J(F,F) and J(C,F) have been measured | [9] |
| ¹³C | CDCl₃ | Not explicitly stated in search results | J(C,F) have been measured | [9] |
Note: While specific chemical shifts were not found in the initial search, the existence of ¹⁹F and ¹³C NMR studies has been confirmed. Researchers should refer to the primary literature for detailed spectral assignments.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1700 | C=O stretching | [10] (by analogy to 1,4-benzoquinone) |
| Not specified | C-F stretching | [11] (general region for C-F bonds) |
| Not specified | C=C stretching | [11] |
Note: A complete assignment of the intramolecular fundamentals of fluoranil has been reported based on oriented crystal and vapor spectra.[11] Users should consult this reference for a detailed vibrational analysis.
| m/z | Assignment | Reference |
| 180 | [M]⁺ (Molecular Ion) | [12] |
| Not specified | Fragments corresponding to loss of CO and/or F | [12] (general fragmentation pattern) |
Note: The NIST WebBook is a primary resource for the mass spectrum of tetrafluoro-1,4-benzoquinone.[12]
| Solvent | λmax (nm) | Reference |
| Not specified | Multiple absorption bands are present | [12] |
Note: The UV-Vis spectrum of tetrafluoro-1,4-benzoquinone is available in the NIST WebBook.[12]
Potential Signaling Pathway Interaction
While direct studies on the specific signaling pathways modulated by tetrafluoro-1,4-benzoquinone are limited, its chemical nature as a potent electrophile and Michael acceptor suggests a plausible interaction with cellular nucleophiles, particularly the cysteine residues of proteins. A key pathway that is regulated by such electrophilic compounds is the Keap1-Nrf2 antioxidant response pathway.
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1/Cul3/Rbx1 E3 ubiquitin ligase complex. Electrophiles, including many quinones, can react with specific cysteine sensors in Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.
The following diagram illustrates the hypothetical activation of the Nrf2 pathway by tetrafluoro-1,4-benzoquinone.
Caption: Hypothetical activation of the Keap1-Nrf2 pathway by tetrafluoro-1,4-benzoquinone.
Workflow for Synthesis and Characterization:
The general workflow for the synthesis and characterization of tetrafluoro-1,4-benzoquinone is outlined below.
Caption: General workflow for the synthesis and characterization of tetrafluoro-1,4-benzoquinone.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of tetrafluoro-1,4-benzoquinone. The experimental protocols and tabulated data serve as a practical resource for its preparation and identification. While its direct biological signaling pathways require further investigation, its inherent reactivity suggests a potential role as a modulator of electrophile-sensing pathways such as Keap1-Nrf2. The information compiled herein is intended to facilitate further research into the diverse applications of this versatile fluorinated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. labproinc.com [labproinc.com]
- 3. rsc.org [rsc.org]
- 4. Buy Tetrafluoro-1,4-benzoquinone | 527-21-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. US3043884A - Tetrafluoro-benzoquinone-1, 4 and a process for its manufacture - Google Patents [patents.google.com]
- 7. FTIR [terpconnect.umd.edu]
- 8. TETRAFLUORO-1,4-BENZOQUINONE | 527-21-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
